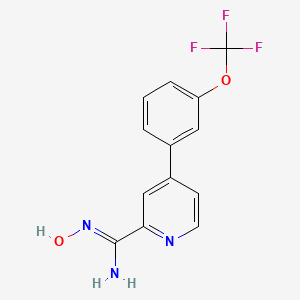

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine

Description

Properties

IUPAC Name |

N'-hydroxy-4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQENWJOJAISMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine typically involves the reaction of 4-(trifluoromethoxy)benzamidoxime with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10F3N3O2

- Molecular Weight : 295.23 g/mol

- CAS Number : 1219454-28-0

The trifluoromethoxy group enhances the compound's stability and biological activity, making it a valuable candidate for numerous applications.

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine exhibits significant biological activities, particularly in enzyme inhibition and modulation of cellular processes.

- Enzyme Inhibition : The compound has shown potent inhibitory effects on metalloproteinases, which are crucial in cancer metastasis and inflammatory diseases. Its mechanism involves targeting specific enzymes such as ADAMTS5, which plays a vital role in extracellular matrix remodeling and inflammation .

Anticancer Potential

Research indicates that this compound possesses promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of survival signaling pathways .

Case Study : An animal model study revealed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its therapeutic potential against cancer .

Anti-inflammatory Applications

The compound's ability to inhibit ADAMTS5 suggests potential applications in treating inflammatory conditions. By modulating signaling pathways associated with inflammation, it may help reduce inflammatory responses and promote tissue repair .

Pharmaceutical Development

This compound is being explored for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to modulate critical biological pathways makes it a candidate for drug development aimed at treating various diseases .

Organic Synthesis

In addition to its biological applications, this compound serves as a reagent in organic synthesis, facilitating the development of other chemical compounds with desirable properties .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine involves its interaction with specific molecular targets. It is known to target enzymes and proteins, modulating their activity through binding interactions. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- vs. 3-Trifluoromethylphenyl Substitution

The positional isomer N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS: 1219454-22-4) shares the same molecular formula (C₁₃H₁₀F₃N₃O) and weight (281.23 g/mol) as the target compound. However, the trifluoromethyl group at the 2-position on the phenyl ring alters its physicochemical properties:

- Boiling Point: 410.0±55.0 °C (2-isomer) vs.

- Spectral Differences : The ¹H-NMR chemical shifts for protons near the 2-trifluoromethyl group would experience stronger deshielding compared to the 3-isomer due to electron-withdrawing effects.

Table 1: Comparison of Trifluoromethylphenyl Isomers

Substituent Variants: Benzyloxy vs. Trifluoromethylphenyl

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine (CAS: 1219454-18-8) introduces a benzyloxy group instead of a trifluoromethylphenyl substituent:

- Molecular Formula : C₁₄H₁₂F₃N₃O₂ (vs. C₁₃H₁₀F₃N₃O for the target compound).

- Boiling Point : 425.3±55.0 °C , higher than the 2-trifluoromethylphenyl isomer due to increased molecular weight.

- Acidity : Predicted pKa of 13.20±0.50 , indicating a less acidic N-hydroxy group compared to the target compound.

Table 2: Substituent-Driven Property Changes

| Property | Target Compound | Benzyloxy Variant |

|---|---|---|

| Molecular Formula | C₁₃H₁₀F₃N₃O | C₁₄H₁₂F₃N₃O₂ |

| Molecular Weight | 281.238 g/mol | 311.26 g/mol |

| Boiling Point | Not reported | 425.3±55.0 °C |

| pKa | Not reported | 13.20±0.50 |

N-Hydroxybenzamide Derivatives

Compounds such as N-Hydroxy-4-{[(4-chlorophenylcarbamoylmethyl)amino]methyl}benzamide (3d, melting point 162–163°C) and N-Hydroxy-4-{[(3,4-dimethoxyphenylcarbamoylmethyl)amino]methyl}benzamide (3f, melting point 175–177°C) highlight the impact of substituents on thermal stability:

- Melting Points: The target compound’s melting point is unspecified, but chlorophenyl (3d) and dimethoxyphenyl (3f) analogs exhibit higher melting points than non-polar variants, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding).

- Synthetic Yield : The target compound’s commercial synthesis (95% purity ) contrasts with lower yields (e.g., 31.9% for 3d ), reflecting optimized industrial processes.

Fluorinated Quinoline Derivatives

Quinoline-based analogs like N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzamide (D7) demonstrate broader aromatic systems with piperazine linkers. These compounds exhibit distinct ¹H-NMR profiles (e.g., quinoline protons at δ 8.5–9.0 ppm ) compared to the simpler pyridine core of the target compound, underscoring structural influences on spectral data.

Research Implications

- Synthetic Challenges : Positional isomerism (2- vs. 3-substitution) requires precise regioselective synthesis to avoid by-products .

- Spectroscopic Identification: The absence of quinoline or piperazine moieties in the target compound simplifies its NMR interpretation relative to quinoline derivatives .

Biological Activity

N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO. The trifluoromethoxy group is known to enhance the lipophilicity and bioavailability of compounds, which can influence their pharmacological profiles. The presence of the hydroxyl and carboxamidine groups contributes to its potential as a therapeutic agent.

Research indicates that compounds with similar structures often interact with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. For instance, the pyridine carboxamide derivatives have shown efficacy in inhibiting sodium channels such as NaV1.8, which is implicated in pain pathways .

| Compound Name | Target | Mechanism of Action | Reference |

|---|---|---|---|

| BAY-298 | hLH-R | Inhibits hormone signaling | |

| VU319 | Ml | Positive allosteric modulator | |

| Maraviroc | CCR5 | Allosteric antagonist |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

Case Studies

- Pain Management : A study highlighted the role of similar compounds in pain modulation through sodium channel inhibition. The efficacy in reducing nociceptive responses was documented in animal models .

- Anti-inflammatory Effects : Research has shown that derivatives of this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethoxy groups has been linked to enhanced biological activity. SAR studies indicate that modifications in the pyridine ring and the introduction of hydroxyl groups significantly affect the compound's potency against specific biological targets .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-Hydroxy-4-(3-trifluoromethoxyphenyl)-pyridine-2-carboxamidine?

Answer:

The synthesis typically involves deprotection of Boc-protected precursors using trifluoroacetic acid (TFA) or HCl-dioxane solutions. For example, the Boc group is cleaved by stirring the precursor with TFA or 4 M HCl-dioxane at 0°C for 2 hours, followed by solvent removal under vacuum. The crude product is triturated with diethyl ether (Et₂O) to yield the final compound as a powdered solid. This method ensures high purity and scalability for research-scale synthesis .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Key techniques include:

- High-Performance Liquid Chromatography (HPLC): To confirm ≥95% purity (common for research-grade compounds) .

- Nuclear Magnetic Resonance (NMR): For structural elucidation of the trifluoromethoxy and pyridine moieties.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- X-ray Crystallography: Using programs like SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure .

Advanced: How can hydrogen bonding patterns in the crystal structure inform drug design?

Answer:

Hydrogen bonding networks, analyzed via graph set theory (e.g., Etter’s formalism), reveal intermolecular interactions critical for stability and solubility. For example, the hydroxyamidine group may form strong N–H···O or O–H···N hydrogen bonds, influencing packing motifs. Software like Mercury can visualize these interactions, aiding in the rational design of derivatives with enhanced bioavailability .

Advanced: How should researchers resolve contradictions in crystallographic data during refinement?

Answer:

Discrepancies in electron density maps or R-factors can be addressed by:

- Cross-validation: Using dual refinement tools (e.g., SHELXL and SIR97) to compare results .

- Twinning Analysis: For twinned crystals, SHELXL’s twin refinement algorithms improve model accuracy .

- Data Quality Checks: Ensuring high-resolution data (≤1.0 Å) and verifying completeness (>95%) reduce systematic errors.

Advanced: What safety protocols are essential for handling this compound given its toxicity profile?

Answer:

Based on GHS classifications for similar carboxamidine derivatives:

- Acute Toxicity Mitigation: Use fume hoods, nitrile gloves, and full-face shields to prevent dermal/oral/inhalation exposure.

- Waste Disposal: Neutralize acidic byproducts (e.g., TFA residues) before disposal.

- Emergency Procedures: Maintain access to emergency showers and antidotes (e.g., activated charcoal for oral exposure) .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Answer:

The electron-withdrawing trifluoromethoxy (–OCF₃) group:

- Reduces Electron Density: Stabilizes the pyridine ring via inductive effects, altering nucleophilic attack sites.

- Enhances Metabolic Stability: Fluorine’s electronegativity resists oxidative degradation, a key consideration in pharmacokinetic studies. Computational tools (e.g., DFT calculations) can quantify these effects for SAR optimization.

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

Polar aprotic solvents (e.g., dichloromethane) and slow evaporation at 4°C yield high-quality single crystals. For hygroscopic intermediates, anhydrous Et₂O or hexane is preferred for trituration .

Advanced: How can researchers validate the biological activity of derivatives against kinetoplastid parasites?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.